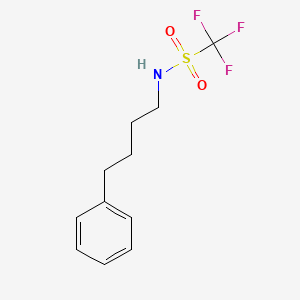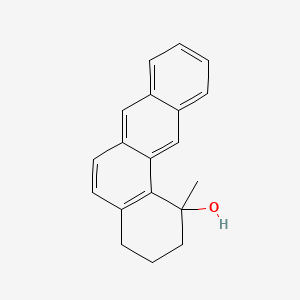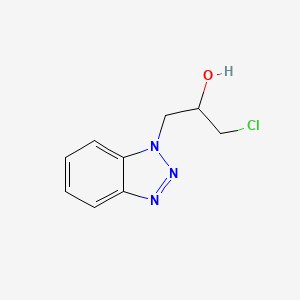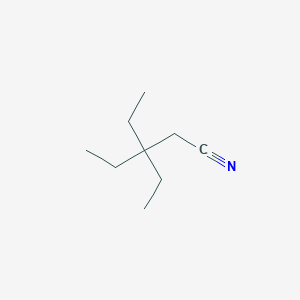
1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide is a chemical compound characterized by the presence of trifluoromethyl and sulfonamide groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide typically involves the reaction of 1,1,1-trifluoromethanesulfonyl chloride with 4-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like acetonitrile or dimethylformamide and temperatures ranging from room temperature to 80°C.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used, with conditions varying based on the desired product.
Cycloaddition Reactions: Reagents like diphenyldiazomethane are used, with conditions including solvents like tetrahydrofuran and temperatures around 60-70°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce cyclic compounds with unique properties.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Comparison
Compared to similar compounds, 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide is unique due to its specific structural features, such as the 4-phenylbutyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the presence of the 4-phenylbutyl group may enhance its interaction with certain biological targets, making it more effective in specific applications.
Propiedades
| 95573-43-6 | |
Fórmula molecular |
C11H14F3NO2S |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(4-phenylbutyl)methanesulfonamide |
InChI |
InChI=1S/C11H14F3NO2S/c12-11(13,14)18(16,17)15-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2 |
Clave InChI |
SYYIOCHBDBYUEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)






![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)

